5-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
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Description
Introduction The compound 5-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide belongs to the pyrazole class, known for its diverse biological activities and applications in medicinal chemistry. Pyrazoles are heterocyclic aromatic compounds, featuring a 5-membered ring with two nitrogen atoms in adjacent positions.
Synthesis Analysis The synthesis of pyrazole derivatives involves various strategies, including cyclization reactions and substitutions. For instance, the reaction between 4-(4-methylphenyl)but-3-en-2-one and aminoguanidine leads to pyrazoline derivatives, indicating a method for synthesizing compounds with a pyrazole nucleus (Kettmann & Svetlik, 2003).
Molecular Structure Analysis The molecular structure of pyrazole derivatives is characterized by variations in their ring conformation and substituent positioning. For example, a pyrazoline ring can adopt a flat-envelope conformation, influencing the compound's reactivity and interactions (Kettmann & Svetlik, 2003).
Chemical Reactions and Properties Pyrazole derivatives exhibit diverse chemical reactivity, enabling their participation in various chemical transformations. They can form hydrogen bonds and exhibit polarized molecular structures, which are crucial for their biological activities. The reactivity can be influenced by different substituents on the pyrazole ring, leading to different physical and chemical properties (Portilla et al., 2007).
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been shown to impact various biochemical pathways, leading to downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
properties
IUPAC Name |
5-methyl-N-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-12-16(11-18-20(12)14-7-3-2-4-8-14)17(22)19-13-6-5-9-15(10-13)21(23)24/h2-11H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEZDYPJNPJYCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320026 |
Source
|
Record name | 5-methyl-N-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196246 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
302939-41-9 |
Source
|
Record name | 5-methyl-N-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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